Sophamide
Overview
Description
Sophamide is an organophosphorous pesticide known for its acaricidal and insecticidal properties. It is chemically identified as S-{2-[(methoxymethyl)amino]-2-oxoethyl} O,O-dimethyl phosphorodithioate. This compound is widely used in agricultural settings to control pests and protect crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sophamide is synthesized through a multi-step process involving the reaction of methoxymethylamine with a phosphorodithioate precursor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The key steps include:
Formation of Methoxymethylamine: Methanol reacts with formaldehyde and ammonia to produce methoxymethylamine.
Reaction with Phosphorodithioate: Methoxymethylamine is then reacted with O,O-dimethyl phosphorodithioate under anhydrous conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency. The reaction conditions are optimized to ensure consistent quality and minimize by-products. The final product is purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Sophamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Sophamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorous compounds.
Biology: Studied for its effects on pest physiology and behavior.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Employed in the development of new pesticides and agrochemicals.
Mechanism of Action
Sophamide exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in pests. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulses and ultimately resulting in the paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Sophamide is unique among organophosphorous pesticides due to its specific chemical structure and mode of action. Similar compounds include:
Sulfenamides: Known for their use as vulcanization accelerators in the rubber industry.
Sulfinamides: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Sulfonamides: Widely used as antibiotics in veterinary and human medicine.
Compared to these compounds, this compound’s distinct structure allows for targeted pest control with minimal environmental impact.
Properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-N-(methoxymethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4PS2/c1-9-5-7-6(8)4-14-12(13,10-2)11-3/h4-5H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBTKFQDYNIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)CSP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042419 | |
Record name | Sophamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37032-15-8 | |
Record name | Sophamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37032-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sophamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037032158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sophamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOPHAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ33QXC39A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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